

An In-depth Technical Guide to 2-Amino-5-chlorobenzaldehyde

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Compound of Interest

Compound Name: 2-Amino-5-chlorobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chlorobenzaldehyde is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals and heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and key applications. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery by presenting quantitative data, experimental methodologies, and process visualizations to facilitate a deeper understanding and practical application of this versatile compound.

Chemical Identity and Synonyms

2-Amino-5-chlorobenzaldehyde is a substituted aromatic aldehyde. A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.

Identifier Type	Value
IUPAC Name	2-amino-5-chlorobenzaldehyde
CAS Number	20028-53-9[1][2][3]
Molecular Formula	C ₇ H ₆ ClNO[1][2][3]
Molecular Weight	155.58 g/mol [1][2][3]
Synonyms	5-Chloroanthranilaldehyde, 4-Chloro-2-formylaniline, Benzaldehyde, 2-amino-5-chloro-, 3-chloro-6-aminobenzaldehyde, 5-chloro-2-aminobenzaldehyde, 2-amino-5-chloro-benzaldehyde

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **2-Amino-5-chlorobenzaldehyde** is presented in the table below, followed by its spectroscopic data.

Table 2.1: Physicochemical Properties

Property	Value	Source
Appearance	White to Yellow to Green powder to crystal	
Melting Point	71-73 °C	[2]
Boiling Point	288.1 °C at 760 mmHg	[2]
Density	1.348 g/cm ³	[2]
Solubility	Slightly soluble in water.	[2][4]
Storage	Store under inert gas (nitrogen or Argon) at 2–8 °C. Air sensitive.	[2][4]

Spectroscopic Data:

- ^1H NMR (CDCl_3): δ 9.80 (s, 1H), 7.44 (d, 2 Hz, 1H), 7.25 (dd, 9 and 2 Hz, 1H), 6.61 (d, 9 Hz, 1H), 6.14 (br s, 2H).[5]
- FT-IR, ^{13}C NMR, and Mass Spectrometry: While detailed spectra are not readily available in all public sources, these techniques are standard for confirming the structure of the synthesized compound. Researchers should perform these analyses to verify the identity and purity of **2-Amino-5-chlorobenzaldehyde**.

Synthesis of 2-Amino-5-chlorobenzaldehyde

The synthesis of **2-Amino-5-chlorobenzaldehyde** can be achieved through various methods. The most common and efficient routes involve the reduction of 5-chloro-2-nitrobenzaldehyde or the direct chlorination of 2-aminobenzaldehyde.[4]

Table 3.1: Comparison of Synthesis Methods

Method	Precursor	Reagents	Typical Yield	Key Advantages	Potential Issues
Catalytic Hydrogenation	5-Chloro-2-nitrobenzaldehyde	H_2 , Pd/C	>95% (crude)	High selectivity and yield, suitable for industrial scale.	Potential for dehalogenation.
Oxidation	(2-Amino-5-chlorophenyl) methanol	Manganese (IV) oxide	99%	High yield under mild conditions.	Availability of the starting alcohol.
Reduction with $\text{Na}_2\text{S}_2\text{O}_4$	5-Chloro-2-nitrobenzaldehyde	$\text{Na}_2\text{S}_2\text{O}_4$, Na_2CO_3 , Methanol, CH_2Cl_2	60%	Avoids the use of high-pressure hydrogen.	Lower yield compared to catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 5-Chloro-2-nitrobenzaldehyde

This method is favored for its high yield and selectivity.^[4]

Materials:

- 5-Chloro-2-nitrobenzaldehyde
- Palladium on carbon (Pd/C) catalyst
- Solvent (e.g., Ethanol, Ethyl acetate)
- Hydrogen gas source
- Reaction vessel suitable for hydrogenation

Procedure:

- In a suitable reaction vessel, dissolve 5-Chloro-2-nitrobenzaldehyde in the chosen solvent.
- Add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol%.
- Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
- Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).
- Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or HPLC).
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude **2-Amino-5-chlorobenzaldehyde**.

- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[4]

Experimental Protocol: Oxidation of (2-Amino-5-chlorophenyl)methanol

This protocol offers a high-yield synthesis from the corresponding amino alcohol.[5]

Materials:

- (2-Amino-5-chlorophenyl)methanol
- Manganese (IV) oxide (activated)
- Dry diethyl ether
- Celite

Procedure:

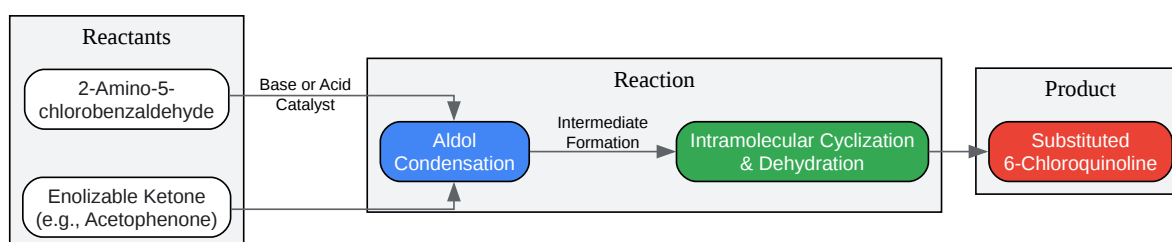
- To a stirred mixture of manganese (IV) oxide (48 mmol) in dry diethyl ether (25 mL), add a solution of (2-Amino-5-chlorophenyl)methanol (12 mmol) in dry diethyl ether (25 mL) dropwise.[5]
- Stir the mixture at room temperature overnight.[5]
- Monitor the reaction progress by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.[5]
- Remove the solvent from the filtrate under reduced pressure to yield **2-Amino-5-chlorobenzaldehyde**. The product is often of sufficient purity for subsequent steps without further purification.[5]

Applications in Organic Synthesis

2-Amino-5-chlorobenzaldehyde is a valuable building block for the synthesis of a variety of heterocyclic compounds, which are often the core structures of pharmacologically active molecules.[4]

Synthesis of Quinolines (Friedländer Annulation)

The ortho-disposed amino and aldehyde functionalities make this compound an ideal substrate for the Friedländer annulation to produce substituted quinolines.



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Caption: Friedländer Annulation for Quinoline Synthesis.

Synthesis of Schiff Bases

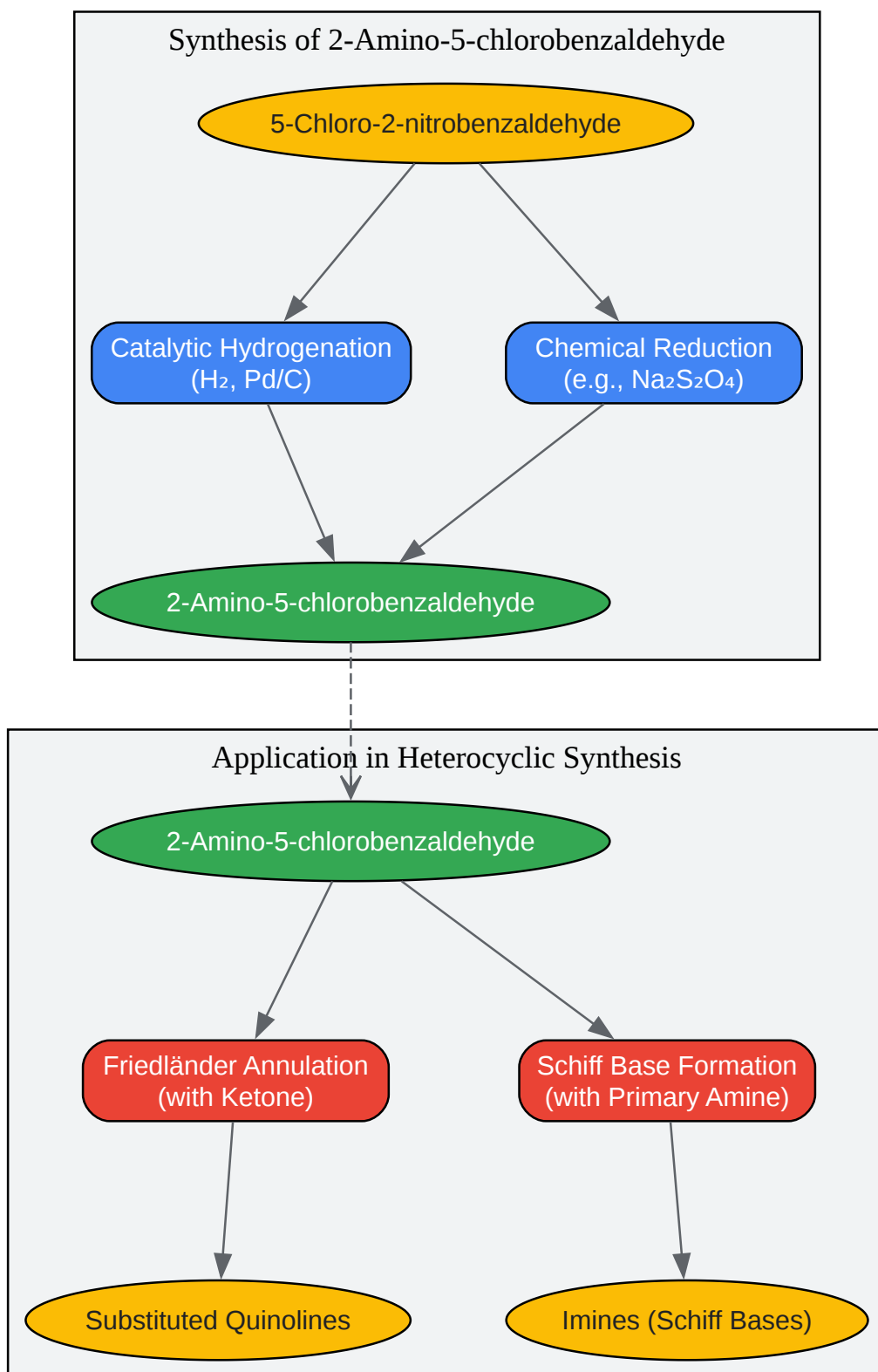
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles and have applications in coordination chemistry.[4]

Safety and Handling

2-Amino-5-chlorobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated area. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] It is also air-sensitive and should be stored under an inert atmosphere. [2][4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

2-Amino-5-chlorobenzaldehyde is a fundamentally important intermediate in organic and medicinal chemistry. Its versatile reactivity allows for the efficient synthesis of a wide range of complex molecules, particularly heterocyclic systems of pharmaceutical interest. The synthetic protocols detailed in this guide, along with the comprehensive physicochemical data, provide a solid foundation for its application in research and development. Careful handling and storage are essential to maintain its stability and ensure safe laboratory practice.



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Caption: Synthesis and Application Workflow.

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